

physical and chemical characteristics of 2-Nitrophenylpyruvic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitrophenylpyruvic acid

Cat. No.: B1203231

[Get Quote](#)

2-Nitrophenylpyruvic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of **2-Nitrophenylpyruvic acid**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.

Physical and Chemical Properties

2-Nitrophenylpyruvic acid is a solid, light yellow powder at room temperature.^[1] Key physical and chemical data are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₅	[2]
Molecular Weight	209.16 g/mol	[2]
Melting Point	119-120 °C	[2][3]
Appearance	Light yellow powder	[1]
pKa (Predicted)	2.30 ± 0.54	[3]
Solubility	While quantitative data for 2-Nitrophenylpyruvic acid is not readily available, a related compound, 2-nitrophenylacetic acid, has been studied. Its solubility is highest in DMF, followed by 1,4-dioxane, methanol, ethanol, and ethyl acetate, with very low solubility in water and cyclohexane. This suggests that 2-Nitrophenylpyruvic acid is likely soluble in polar organic solvents.	[4]

Spectral Characteristics

The structural features of **2-Nitrophenylpyruvic acid** have been characterized by various spectroscopic techniques.

Spectrum	Key Features
FTIR	The FTIR spectrum of 2-Nitrophenylpyruvic acid would be expected to show characteristic peaks for the C=O stretching of the carboxylic acid and ketone groups (typically in the 1680-1740 cm^{-1} region), O-H stretching of the carboxylic acid (a broad peak around 2500-3300 cm^{-1}), C-H stretching of the aromatic ring (around 3000-3100 cm^{-1}), and N-O stretching of the nitro group (strong peaks around 1500-1550 cm^{-1} and 1300-1370 cm^{-1}).
^1H NMR	The proton NMR spectrum is expected to show signals for the aromatic protons in the region of 7.0-8.5 ppm. The methylene ($-\text{CH}_2-$) protons adjacent to the carbonyl group would likely appear in the range of 3.5-4.5 ppm. The carboxylic acid proton is a broad singlet that can appear over a wide range, typically downfield (10-13 ppm), and its visibility can be solvent-dependent.
^{13}C NMR	The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the ketone (typically in the range of 160-200 ppm). The aromatic carbons will resonate between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon signal would be expected in the 30-50 ppm range.
UV-Vis	The UV-Vis spectrum of compounds containing a nitrobenzene moiety typically exhibits strong absorptions. For instance, nitrobenzaldehydes show strong absorptions around 250 nm ($\pi\pi^*$ transitions involving the nitro and benzene groups) and weaker transitions around 300-350

nm ($n\pi^*$ transitions).[5][6] A similar profile would be anticipated for 2-Nitrophenylpyruvic acid.

Experimental Protocols

Synthesis of 2-Nitrophenylpyruvic Acid

A common method for the synthesis of **2-Nitrophenylpyruvic acid** is the condensation of 2-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium methoxide or sodium ethoxide.[7][8]

Materials:

- 2-Nitrotoluene
- Diethyl oxalate
- Sodium methoxide (or sodium ethoxide)
- Absolute Ethanol
- Water
- Hydrochloric acid (for acidification)

Procedure:

- A solution of sodium methoxide in absolute ethanol is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen).[7]
- A mixture of 2-nitrotoluene and diethyl oxalate is added to the stirred solution.[7]
- The resulting mixture is heated to reflux for a specified period (e.g., 30 minutes) to facilitate the condensation reaction.[9]
- After cooling, water is cautiously added, and the mixture is heated at reflux again to hydrolyze the ester intermediate.[7]

- The reaction mixture is then cooled, and the pH is adjusted with hydrochloric acid to precipitate the crude **2-Nitrophenylpyruvic acid**.[\[7\]](#)
- The crude product is collected by filtration, washed with water, and dried.[\[7\]](#)

Purification by Recrystallization

The crude **2-Nitrophenylpyruvic acid** can be purified by recrystallization to obtain a product of higher purity.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Crude **2-Nitrophenylpyruvic acid**
- Appropriate solvent (e.g., a mixture of ethanol and water, or toluene)
- Activated charcoal (optional, for removing colored impurities)

Procedure:

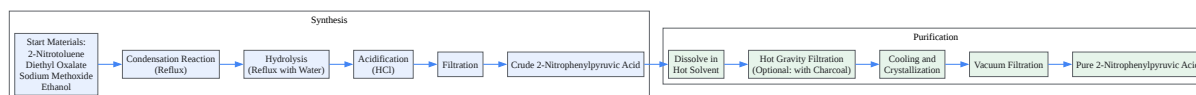
- The crude solid is dissolved in a minimum amount of a suitable hot solvent.[\[1\]](#)
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
- The hot solution is filtered by gravity to remove any insoluble impurities and activated charcoal.[\[1\]](#)
- The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[\[1\]](#)
- The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly.[\[1\]](#)[\[11\]](#)

Biological Activity and Signaling Pathways

While no specific signaling pathways involving **2-Nitrophenylpyruvic acid** have been identified in the reviewed literature, nitro-containing aromatic compounds are known to possess a wide

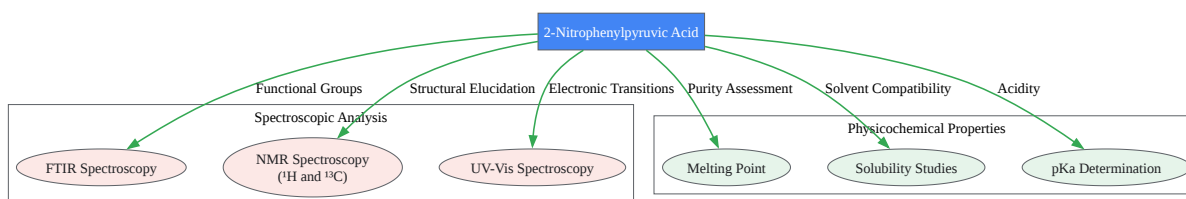
range of biological activities.[12][13] The presence of the nitro group can confer antimicrobial, and other pharmacological properties.[12][14] Nitro compounds can act as electrophiles and may interact with biological nucleophiles, potentially modulating cellular signaling pathways through covalent modification of proteins.[15] Derivatives of the related 3-nitropropionic acid have been shown to exhibit neurotoxic, antiviral, insecticidal, antimicrobial, and antioxidant properties.[16] Further research is required to elucidate any specific biological targets or signaling pathways modulated by **2-Nitrophenylpyruvic acid**.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of **2-Nitrophenylpyruvic acid**.



[Click to download full resolution via product page](#)

Caption: Analytical techniques for the characterization of **2-Nitrophenylpyruvic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. athabasca.ca [athabasca.ca]
- 2. A process for producing o-nitrobenzaldehyde - Patent 0092267 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 10. mt.com [mt.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physical and chemical characteristics of 2-Nitrophenylpyruvic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203231#physical-and-chemical-characteristics-of-2-nitrophenylpyruvic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com